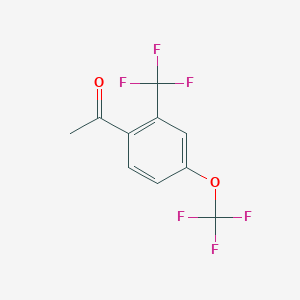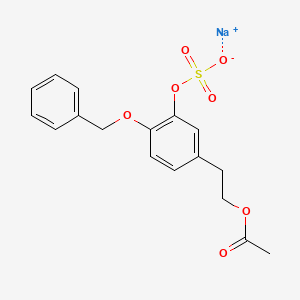![molecular formula C17H24O11 B13433904 2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jaspolyside is a secoiridoid glycoside isolated from the leaves of Jasminum polyanthum . Secoiridoids are a class of compounds known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . Jaspolyside, in particular, has garnered attention for its potential therapeutic applications.
Méthodes De Préparation
The preparation of Jaspolyside involves the extraction from the leaves of Jasminum polyanthum. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the bioactive compounds . The leaves are dried, powdered, and subjected to solvent extraction, followed by purification using chromatographic techniques . Industrial production methods may involve large-scale extraction and purification processes to obtain significant quantities of the compound.
Analyse Des Réactions Chimiques
Jaspolyside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of Jaspolyside can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Jaspolyside has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study the reactivity of secoiridoid glycosides . In biology, Jaspolyside has shown potential as an antioxidant and anti-inflammatory agent, making it a candidate for further research in the treatment of oxidative stress-related diseases . In medicine, its antimicrobial properties have been explored for potential use in developing new antibiotics . Additionally, Jaspolyside has applications in the industry, particularly in the development of natural product-based pharmaceuticals .
Mécanisme D'action
The mechanism of action of Jaspolyside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammatory pathways . Jaspolyside has been shown to activate antioxidant enzymes and inhibit pro-inflammatory cytokines, thereby reducing oxidative damage and inflammation . The compound also interacts with cellular signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, to exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
Jaspolyside is unique among secoiridoid glycosides due to its specific chemical structure and pharmacological properties. Similar compounds include oleuropein, ligustroside, and angustifolioside B, which are also secoiridoid glycosides isolated from various plant species . While these compounds share some pharmacological activities, such as antioxidant and anti-inflammatory effects, Jaspolyside is distinguished by its specific molecular interactions and therapeutic potential .
Propriétés
Formule moléculaire |
C17H24O11 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid |
InChI |
InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20)/b7-3+/t8?,10-,12-,13+,14-,16+,17+/m1/s1 |
Clé InChI |
XSCVKBFEPYGZSL-JQUKCQOOSA-N |
SMILES isomérique |
C/C=C\1/[C@@H](OC=C(C1CC(=O)O)C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






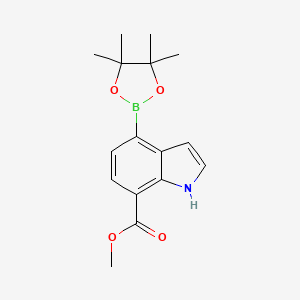

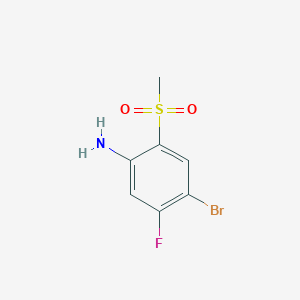
![(3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone](/img/structure/B13433853.png)

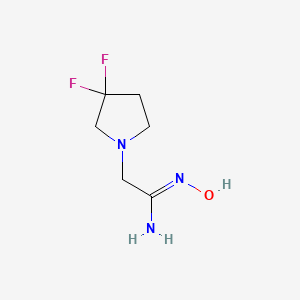
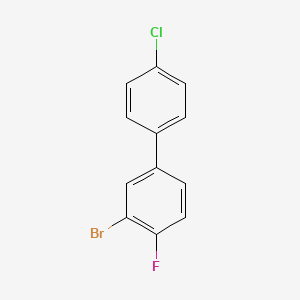
![(E)-1-(3,4-dimethoxyphenyl)-3-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-one](/img/structure/B13433868.png)
